molecular formula C18H18N4 B097307 Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- CAS No. 17416-20-5

Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-

Cat. No. B097307
CAS RN: 17416-20-5
M. Wt: 290.4 g/mol
InChI Key: CGOSBNDARVLJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, also known as DPAQ, is a fluorescent dye that is widely used in scientific research. DPAQ is a member of the azo dyes family, which are characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Azo dyes are known for their bright colors and have been used in various applications, including textiles, printing, and food coloring. However, DPAQ is mainly used in scientific research due to its unique fluorescent properties.

Mechanism Of Action

The mechanism of action of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a fluorescent molecule (donor) transfers energy to another nearby molecule (acceptor) without emitting a photon. In the case of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, the donor is the quinoline ring, and the acceptor is the azo group. When Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is excited by blue light, the quinoline ring absorbs the energy and transfers it to the azo group, resulting in the emission of green light.

Biochemical And Physiological Effects

Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is a relatively safe dye that does not have any significant biochemical or physiological effects. However, it is essential to note that Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is not suitable for in vivo imaging due to its poor water solubility and potential toxicity. Therefore, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is mainly used for in vitro applications.

Advantages And Limitations For Lab Experiments

Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has several advantages for lab experiments, including its high fluorescence intensity, pH sensitivity, and compatibility with various biological samples. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also relatively easy to synthesize and purify, making it a cost-effective option for many labs. However, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has certain limitations, including its poor water solubility, potential toxicity, and limited stability in some biological environments.

Future Directions

There are several future directions for the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- in scientific research. One of the most promising areas is the development of new Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- derivatives with improved water solubility and biocompatibility. Another area of interest is the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- for in vivo imaging, which requires the development of new delivery methods and imaging techniques. Finally, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be used as a tool for studying various biological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.

Synthesis Methods

The synthesis of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- involves several steps, starting from the reaction of 5-chloro-8-methylquinoline with p-dimethylaminobenzenediazonium chloride. The resulting compound is then reduced to Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- using sodium borohydride. The purity of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be improved by recrystallization or column chromatography.

Scientific Research Applications

Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is widely used in scientific research as a fluorescent probe for various applications, including cell imaging, protein labeling, and DNA sequencing. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is highly fluorescent and can be excited by blue light, making it an ideal candidate for fluorescence microscopy and flow cytometry. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also used as a pH-sensitive fluorescent dye that can be used to monitor changes in pH in biological systems.

properties

CAS RN

17416-20-5

Product Name

Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(8-methylquinolin-5-yl)diazenyl]aniline

InChI

InChI=1S/C18H18N4/c1-13-6-11-17(16-5-4-12-19-18(13)16)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3

InChI Key

CGOSBNDARVLJIZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2

Canonical SMILES

CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2

Other CAS RN

17416-20-5

synonyms

8-Methyl-5-(4-dimethylaminophenylazo)quinoline

Origin of Product

United States

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